molecular formula C21H17ClN2O3S3 B2971227 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 886960-80-1

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Cat. No. B2971227
CAS RN: 886960-80-1
M. Wt: 477.01
InChI Key: WZBSXPWPQCGAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN2O3S3 and its molecular weight is 477.01. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability in PI3K/mTOR Inhibitors

A study investigated the metabolic stability of PI3Kα and mTOR inhibitors, which included analogs with a benzothiazole ring, such as N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide. The research focused on modifying the benzothiazole ring to reduce metabolic deacetylation, a common issue with these inhibitors (Stec et al., 2011).

Cytotoxic Activity Against Cancer Cell Lines

A study synthesized various sulfonamide derivatives, including those with a benzothiazole moiety, to evaluate their cytotoxic activity against breast and colon cancer cell lines. The compound showed promising results in inhibiting cancer cell growth, indicating its potential use in cancer research (Ghorab et al., 2015).

Antitumor Activity of Benzothiazole Derivatives

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against various human tumor cell lines. The compounds, including N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide, showed considerable anticancer activity, highlighting their potential in antitumor applications (Yurttaş et al., 2015).

pKa Determination and Structural Analysis

Research on drug precursors related to benzothiazole-2-yl acetamide derivatives, including the compound , focused on synthesizing and analyzing their structures. The study determined the acidity constants (pKa values) of these derivatives, providing essential data for further drug development (Duran & Canbaz, 2013).

Antimalarial and COVID-19 Drug Potential

A study explored the reactivity and antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, including those with a benzo[d]thiazol-2-ylthio moiety. These compounds demonstrated significant antimalarial activity and were also considered for potential use against COVID-19, revealing their versatility in treating infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S3/c1-12-13(2)28-21(19(12)20-23-16-5-3-4-6-17(16)29-20)24-18(25)11-30(26,27)15-9-7-14(22)8-10-15/h3-10H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSXPWPQCGAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.